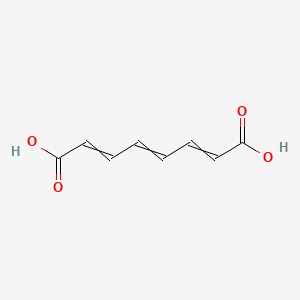![molecular formula C14H24O2Si B12566265 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- CAS No. 185198-08-7](/img/structure/B12566265.png)
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is a chemical compound with a unique structure that includes an alkyne, a ketone, and a silyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of an alkyne with a ketone precursor, followed by the introduction of the silyl ether group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- can undergo various chemical reactions, including:
Oxidation: The alkyne and ketone groups can be oxidized to form different products.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- exerts its effects involves its interaction with specific molecular targets. The alkyne and ketone groups can participate in various chemical reactions, while the silyl ether group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-one: A ketone with a similar structure but lacking the alkyne and silyl ether groups.
1-Octene: An alkene with a similar carbon chain but lacking the ketone and silyl ether groups.
6-Octen-1-yn-3-ol, 3,7-dimethyl-: A compound with an alkyne and alcohol group, similar in structure but different in functional groups.
Uniqueness
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether group, in particular, can influence the compound’s stability and reactivity, making it valuable in specific synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
185198-08-7 |
|---|---|
Molekularformel |
C14H24O2Si |
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
(6R)-6-[tert-butyl(dimethyl)silyl]oxyoct-1-en-7-yn-4-one |
InChI |
InChI=1S/C14H24O2Si/c1-8-10-12(15)11-13(9-2)16-17(6,7)14(3,4)5/h2,8,13H,1,10-11H2,3-7H3/t13-/m0/s1 |
InChI-Schlüssel |
HKQGZNLCPMNGLR-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC(=O)CC=C)C#C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)CC=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


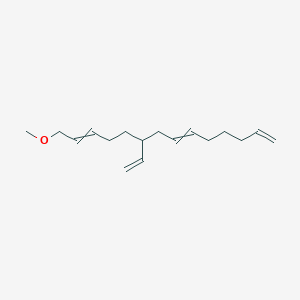
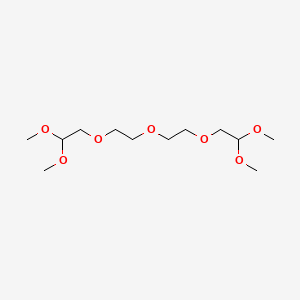
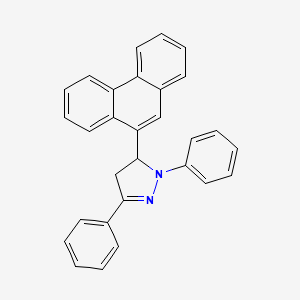
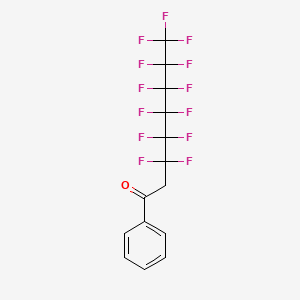
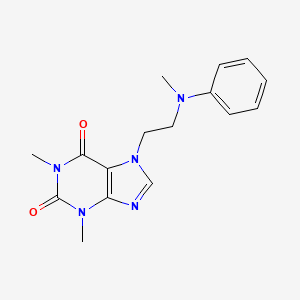
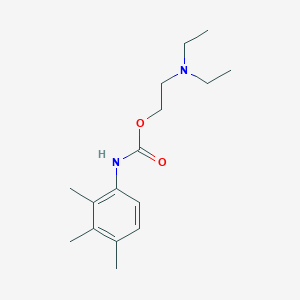
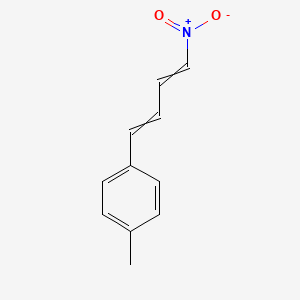
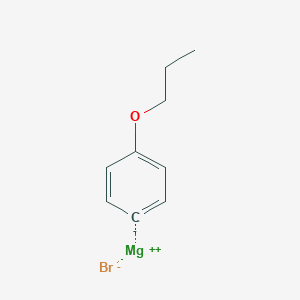
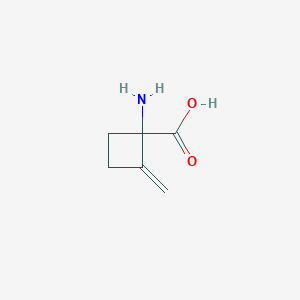
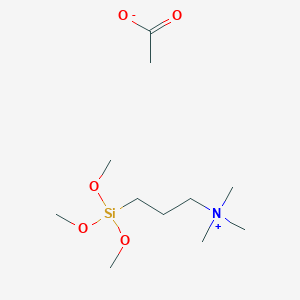
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
